9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione
CAS No.: 78999-51-6
Cat. No.: VC15919646
Molecular Formula: C14H16N2O3
Molecular Weight: 260.29 g/mol
* For research use only. Not for human or veterinary use.
![9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione - 78999-51-6](/images/structure/VC15919646.png)
Specification
CAS No. | 78999-51-6 |
---|---|
Molecular Formula | C14H16N2O3 |
Molecular Weight | 260.29 g/mol |
IUPAC Name | 7-benzyl-1-oxa-7,10-diazaspiro[4.5]decane-6,9-dione |
Standard InChI | InChI=1S/C14H16N2O3/c17-12-10-16(9-11-5-2-1-3-6-11)13(18)14(15-12)7-4-8-19-14/h1-3,5-6H,4,7-10H2,(H,15,17) |
Standard InChI Key | DJSMFPOOTHEQMK-UHFFFAOYSA-N |
Canonical SMILES | C1CC2(C(=O)N(CC(=O)N2)CC3=CC=CC=C3)OC1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione belongs to the spirodione class, characterized by a central spiro carbon bridging two heterocyclic rings: a tetrahydrofuran (oxolane) and a piperazinedione. The benzyl group at the 9-position introduces steric bulk and lipophilicity, influencing its interaction with biological targets .
Table 1: Key Chemical Identifiers
Physicochemical Properties
Solubility and Lipophilicity
The compound exhibits moderate lipophilicity (LogP = 0.87) , suggesting balanced membrane permeability and aqueous solubility. Computational models predict a polar surface area (PSA) of 62.13 Ų , indicative of moderate hydrogen-bonding capacity. While experimental water solubility data remain unpublished, structural analogs with similar PSA values typically show solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Conformational Stability
The spirocyclic core imposes rigidity, reducing entropy penalties during protein binding. X-ray crystallography of analogous spirodiones reveals a chair conformation in the piperazinedione ring, stabilized by intramolecular hydrogen bonding between the lactam carbonyl and adjacent nitrogen .
Synthesis and Manufacturing
Synthetic Routes
Although no direct synthesis for 9-benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione is documented, analogous methods for spirodiones provide insights. A patented approach for 8-azaspiro[4.5]decane-7,9-dione involves cyclocondensation of 1,1-pentamethylene oxalic acid with urea at 150–200°C . Adapting this method, benzylamine could replace urea to introduce the 9-benzyl moiety, though reaction optimization would be required to prevent N-dealkylation .
Table 2: Hypothetical Synthesis Conditions
Step | Reagents/Conditions | Expected Outcome |
---|---|---|
1 | 1,1-Pentamethylene oxalic acid, benzylamine, 180°C, 2h | Cyclization to form spiro core |
2 | Ethanol recrystallization | Purification (Yield: ~85%) |
Industrial Scalability
The absence of corrosive byproducts (e.g., acetic acid in prior methods ) and use of low-cost reagents like urea make this route amenable to scale-up. Continuous flow reactors could enhance yield by maintaining precise temperature control during exothermic cyclization .
Pharmacological and Biological Activities
Anticonvulsant Activity
Spirodiones with similar substituents exhibit efficacy in rodent seizure models. For example, N-(2-methoxyphenyl)-2-azaspiro[4.5]decane derivatives suppressed pentylenetetrazole-induced seizures at 100 mg/kg . While specific data for this compound are lacking, its structural similarity suggests comparable activity.
Table 3: Comparative Bioactivity of Spirodiones
Compound | Activity (EC₅₀) | Model System |
---|---|---|
9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione | Not reported | - |
N-(2-Methoxyphenyl)-2-azaspiro[4.5]decane | 100 mg/kg | Murine seizure model |
Applications and Future Directions
Drug Development
The compound’s balanced ADMET profile positions it as a lead for CNS therapeutics. Derivatives with modified benzyl groups (e.g., halogenated or methoxy-substituted) could enhance blood-brain barrier penetration.
Material Science
Spirodiones’ rigid frameworks are being explored as chiral auxiliaries in asymmetric synthesis. Their stability under acidic conditions makes them suitable for catalytic applications .
Challenges and Opportunities
Current limitations include the lack of in vivo toxicity data and scalable enantioselective synthesis. Collaborative efforts between academia and industry are critical to advancing this compound into preclinical trials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume